Reduced Lipophilicity Versus the Non-Keto Cyclobutene Ester Analog
Methyl 3-oxocyclobut-1-ene-1-carboxylate (target) is markedly more polar than its direct analog lacking the 3‑keto group, methyl cyclobut-1-ene-1-carboxylate (CAS 40628‑41‑9). The measured/computed XLogP3 values are −0.2 (target) [1] and 1.0 (comparator) [2], yielding a ΔLogP of −1.2. This difference arises from the additional carbonyl dipole and its contribution to hydrogen‑bond acceptor capacity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.2 |
| Comparator Or Baseline | Methyl cyclobut-1-ene-1-carboxylate (CAS 40628-41-9), XLogP3 = 1.0 |
| Quantified Difference | ΔLogP = −1.2 (target is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; computed value reported by Kuujia for comparator |
Why This Matters
Lower LogP directly impacts organic‑phase partitioning, chromatographic purification conditions, and membrane permeability predictions, making the target compound preferable when higher aqueous solubility or earlier chromatographic elution is required.
- [1] PubChem Compound Summary for CID 155970511, Methyl 3-oxocyclobut-1-ene-1-carboxylate: Computed Properties, XLogP3-AA. View Source
- [2] Kuujia.com, CAS 40628-41-9 (methyl cyclobut-1-ene-1-carboxylate) – Computed Properties. View Source
